molecular formula C25H32O9 B1262479 Toonaciliatin G

Toonaciliatin G

カタログ番号: B1262479
分子量: 476.5 g/mol
InChIキー: LJYUJPUTKALHOJ-ATUOXGKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Toonaciliatin G is a norlimonoid isolated from the stem bark of Toona ciliata var. henryi (Meliaceae). Its structure was elucidated via NMR and HR-ESI-MS, revealing a complex hexacyclic framework with hydroxyl groups at C-3, C-4, C-8, and C-20, a β-substituted furan ring, and a ketone group at C-5 . The IUPAC name is (1S,2S,3R,4R,7S,8R,10S,12R,14S,15S,17R,19S,20R)-15-(furan-3-yl)-3,4,8,20-tetrahydroxy-2,7,14,20-tetramethyl-6,11,18-trioxahexacyclo[10.8.0.0²,¹⁰.0³,⁷.0¹⁴,¹⁹.0¹⁷,¹⁹]icosan-5-one .

特性

分子式

C25H32O9

分子量

476.5 g/mol

IUPAC名

(1S,2S,3R,4R,7S,8R,10S,12R,14S,15S,17R,19S,20R)-15-(furan-3-yl)-3,4,8,20-tetrahydroxy-2,7,14,20-tetramethyl-6,11,18-trioxahexacyclo[10.8.0.02,10.03,7.014,19.017,19]icosan-5-one

InChI

InChI=1S/C25H32O9/c1-20-9-13-17(22(3,29)25(20)16(33-25)7-12(20)11-5-6-31-10-11)21(2)15(32-13)8-14(26)23(4)24(21,30)18(27)19(28)34-23/h5-6,10,12-18,26-27,29-30H,7-9H2,1-4H3/t12-,13+,14+,15-,16+,17+,18-,20-,21+,22+,23-,24-,25+/m0/s1

InChIキー

LJYUJPUTKALHOJ-ATUOXGKOSA-N

異性体SMILES

C[C@@]12C[C@@H]3[C@H]([C@]4([C@@H](O3)C[C@H]([C@]5([C@@]4([C@H](C(=O)O5)O)O)C)O)C)[C@@]([C@@]16[C@H](O6)C[C@H]2C7=COC=C7)(C)O

正規SMILES

CC12CC3C(C4(C(O3)CC(C5(C4(C(C(=O)O5)O)O)C)O)C)C(C16C(O6)CC2C7=COC=C7)(C)O

同義語

toonaciliatin G

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Comparisons

Toonaciliatin G belongs to the norlimonoid class, characterized by a truncated side chain and oxygenated functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural Features of Toonaciliatin G and Analogous Limonoids
Compound Molecular Formula Key Structural Features Source Plant Reference
Toonaciliatin G C₂₇H₃₆O₈ Hexacyclic core, C-5 ketone, β-furan, 4 hydroxyls T. ciliata var. henryi
Toonaciliatin J C₂₇H₃₆O₈ Similar core; hydroxylation at C-2α, C-19 T. ciliata var. henryi
Toonaciliatin M C₂₀H₃₂O₃ Simpler tricyclic structure; lacks ketone and furan T. ciliata var. henryi
Toonaciliatin L C₂₅H₃₂O₁₀ B-sec-norlimonoid; epoxy and acetyl groups Toona sinensis
Toonaciliatin K Not specified 8,14-epoxide; C-15 hydroxyl T. ciliata

Key Observations :

  • Backbone Complexity : Toonaciliatin G and J share a hexacyclic core, while M and L have simpler frameworks.
  • Functional Groups : G’s β-furan and ketone distinguish it from K (epoxide) and L (acetyl).
  • Hydroxylation Patterns : G’s hydroxyls at C-3, C-4, C-8, and C-20 contrast with J’s C-2α and C-19 hydroxylation.

Bioactivity Comparisons

Table 2: Anti-Inflammatory and Cytotoxic Activities
Compound NO Inhibition (IC₅₀, μM) Cytotoxicity (Cell Lines) Key Mechanisms Reference
Toonaciliatin G Not reported Not tested Structural similarity suggests potential NF-κB/MAPK inhibition
Toonaciliatin J 11.0 ± 0.7 Not tested Suppresses LPS-induced NO production
Toonaciliatin M 28.8 ± 2.7 Not tested Moderate NO inhibition
Toonaciliatin K 38.45 ± 0.41 (RAW 264.7) Low cytotoxicity (HEK 293, L02) Inhibits NF-κB, MAPK; downregulates TNF-α, IL-6, IL-1β
Toonaciliatin L Not reported Weak (A549, HL-60) Structural congener with uncertain targets

Key Findings :

  • Activity Gaps: Toonaciliatin G’s bioactivity remains underexplored, while J and M show moderate NO inhibition.
  • Mechanistic Insights : Toonaciliatin K’s efficacy via NF-κB/MAPK pathways suggests G may share similar targets due to structural overlap.
  • Cytotoxicity: Unlike K, which is safe in normal cells, L exhibits weak cytotoxicity in cancer lines .

Discussion and Implications

Toonaciliatin G’s structural complexity positions it as a unique norlimonoid, though its functional roles are less defined than analogs like J and K. The absence of reported IC₅₀ values for G highlights a research gap. Future studies should prioritize:

Bioactivity Profiling: Testing G’s effects on NO production and inflammatory cytokines.

Mechanistic Studies : Investigating NF-κB/MAPK modulation, as seen in Toonaciliatin K .

Structure-Activity Relationships (SAR) : Correlating G’s hydroxyl/furan motifs with anti-inflammatory potency.

Q & A

Q. What are the established methodologies for synthesizing Toonaciliatin G, and how can researchers optimize yield and purity?

Toonaciliatin G synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Researchers should prioritize protocols with detailed characterization data (e.g., NMR, HPLC, mass spectrometry) from peer-reviewed journals . To optimize yield, consider varying reaction parameters (temperature, solvent polarity, catalyst load) systematically and using design-of-experiment (DoE) frameworks to identify critical factors . Purity can be enhanced via recrystallization or preparative HPLC, with purity thresholds (>95%) validated by orthogonal analytical methods .

Q. How should researchers design initial bioactivity assays for Toonaciliatin G to ensure reproducibility?

Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, receptor binding) using validated cell lines or purified proteins. Include positive and negative controls, and replicate experiments at least three times. Use dose-response curves to calculate IC50/EC50 values, ensuring statistical power (e.g., ANOVA with post-hoc tests) . Document all protocols in line with FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enable replication .

Q. What strategies are effective for conducting a systematic literature review on Toonaciliatin G?

Use advanced search operators in Google Scholar (e.g., "Toonaciliatin G" AND (synthesis OR bioactivity)) to filter high-impact journals . Prioritize studies with full experimental details and cross-reference citations via the "Cited by" feature to identify seminal works and recent advancements . Organize findings using reference managers (e.g., EndNote) and annotate contradictions in bioactivity data for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Toonaciliatin G across studies?

Conduct meta-analyses to compare experimental conditions (e.g., cell lines, assay protocols, compound purity). For example, discrepancies in IC50 values may arise from differences in solvent (DMSO vs. aqueous) or cell viability assays (MTT vs. ATP-based). Perform side-by-side experiments under standardized conditions and validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational approaches are suitable for elucidating Toonaciliatin G’s mechanism of action at the molecular level?

Employ molecular docking (e.g., AutoDock Vina) to predict target binding sites, followed by molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions with site-directed mutagenesis or competitive binding assays. Integrate omics data (transcriptomics/proteomics) to identify downstream pathways affected by Toonaciliatin G .

Q. How can researchers integrate Toonaciliatin G into broader pharmacological studies while addressing bioavailability challenges?

Develop pharmacokinetic (PK) models using in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to predict in vivo behavior. For low oral bioavailability, explore formulation strategies like nanoencapsulation or prodrug design. Cross-reference toxicity data from zebrafish or rodent models to establish therapeutic indices .

Q. What advanced techniques are recommended for characterizing Toonaciliatin G’s stereochemistry and conformational dynamics?

Use X-ray crystallography or cryo-EM for 3D structure resolution. For dynamic studies, apply NMR relaxation experiments or time-resolved spectroscopy. Compare experimental data with computational predictions (DFT for electronic structure, MD for conformational sampling) to resolve ambiguities .

Methodological Resources

  • Data Collection : Use repositories like PubChem or ChEMBL for bioactivity data cross-referencing .
  • Contradiction Analysis : Apply PRISMA guidelines for systematic reviews and use tools like RevMan for meta-analyses .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies and disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toonaciliatin G
Reactant of Route 2
Toonaciliatin G

試験管内研究製品の免責事項と情報

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